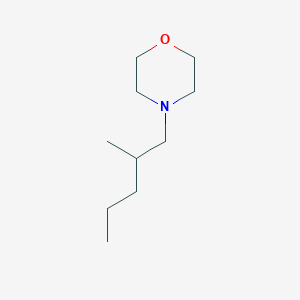
4-(2-Methylpentyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpentyl)morpholine, also known as MPM, is a chemical compound that belongs to the class of morpholines. It is a colorless liquid with a boiling point of 210°C. MPM is widely used in scientific research due to its unique properties. It is a versatile compound that has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The exact mechanism of action of 4-(2-Methylpentyl)morpholine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(2-Methylpentyl)morpholine has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
4-(2-Methylpentyl)morpholine has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a favorable pharmacokinetic profile, with good bioavailability and tissue distribution. 4-(2-Methylpentyl)morpholine has also been shown to have a long half-life, which makes it a suitable candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Methylpentyl)morpholine in scientific research is its versatility. It can be used in a wide range of applications, and its properties can be modified to suit specific needs. However, one of the limitations of using 4-(2-Methylpentyl)morpholine is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-(2-Methylpentyl)morpholine in scientific research. One area of interest is the development of 4-(2-Methylpentyl)morpholine-based drugs for the treatment of cancer. Another area of interest is the use of 4-(2-Methylpentyl)morpholine in the development of new materials with unique properties. Additionally, 4-(2-Methylpentyl)morpholine may have potential applications in the field of agrochemicals, as it has been shown to have insecticidal properties.
Conclusion:
In conclusion, 4-(2-Methylpentyl)morpholine is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a suitable candidate for drug development, materials science, and agrochemicals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(2-Methylpentyl)morpholine involves the reaction between 2-methylpentan-1-amine and morpholine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of 4-(2-Methylpentyl)morpholine is high. The purity of the synthesized 4-(2-Methylpentyl)morpholine can be improved by using different purification techniques.
Applications De Recherche Scientifique
4-(2-Methylpentyl)morpholine has been extensively studied for its potential use in pharmaceuticals. It has been found to exhibit antitumor activity in various cancer cell lines. 4-(2-Methylpentyl)morpholine has also been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Propriétés
Numéro CAS |
16627-39-7 |
|---|---|
Nom du produit |
4-(2-Methylpentyl)morpholine |
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
4-(2-methylpentyl)morpholine |
InChI |
InChI=1S/C10H21NO/c1-3-4-10(2)9-11-5-7-12-8-6-11/h10H,3-9H2,1-2H3 |
Clé InChI |
BDQXYBMVOPDDKE-UHFFFAOYSA-N |
SMILES |
CCCC(C)CN1CCOCC1 |
SMILES canonique |
CCCC(C)CN1CCOCC1 |
Synonymes |
4-(2-Methylpentyl)morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



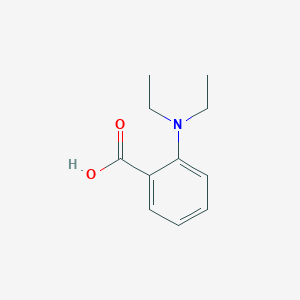
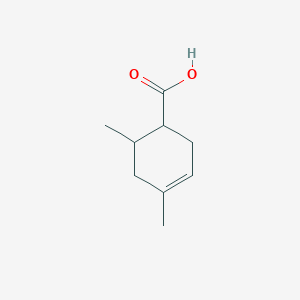
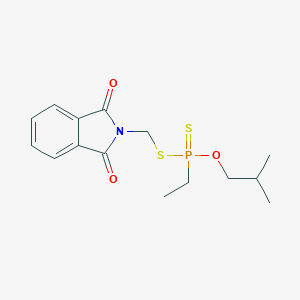
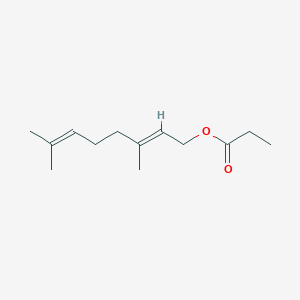
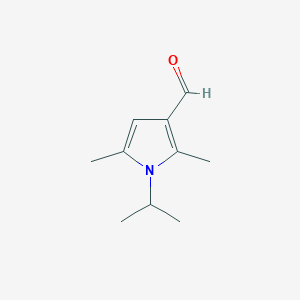
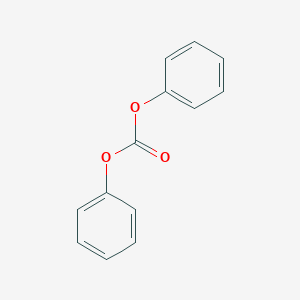
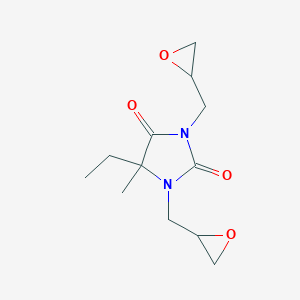
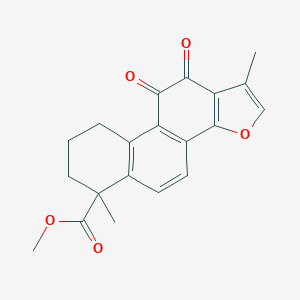
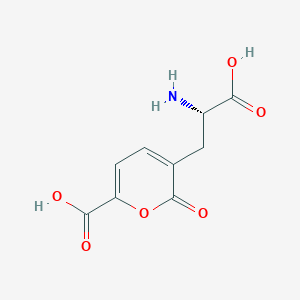
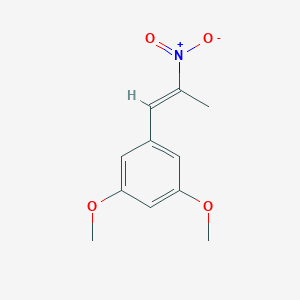
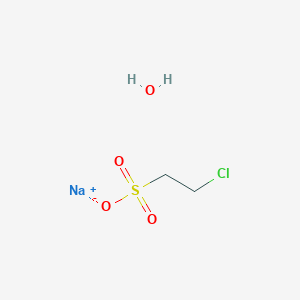
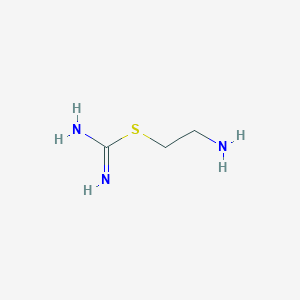
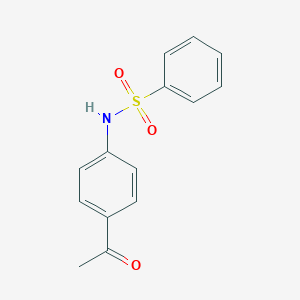
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)